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Introduction
The halogenated aldehydes, a class of organic compounds characterized by the presence of

one or more halogen atoms on the aldehyde structure, hold a significant place in the history of

organic chemistry and pharmacology. Their discovery in the 19th century marked pivotal

advancements in synthetic chemistry and led to the development of some of the earliest

synthetic therapeutic agents. This in-depth technical guide explores the discovery and historical

background of key halogenated aldehydes, providing detailed experimental protocols from the

original literature, quantitative data, and visualizations of the foundational chemical

transformations.

Chloral (Trichloroacetaldehyde) and Chloral
Hydrate: The First Synthetic Hypnotic
The story of halogenated aldehydes begins with the synthesis of chloral and its hydrate, a

discovery that predates the systematic understanding of organic structures.

Historical Background
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Chloral hydrate was first synthesized by the German chemist Justus von Liebig in 1832 at the

University of Giessen.[1][2] Liebig's work involved the chlorination of ethanol, a reaction that

yielded a substance he named chloral.[3][4] Initially, the physiological properties of chloral were

not recognized.[3] It was not until 1869 that Oscar Liebreich, a German physician, investigated

the compound based on the erroneous hypothesis that it would be converted to chloroform in

the body, a known anesthetic.[5] His detailed publication on its sedative and hypnotic properties

led to its widespread use as the first synthetic sleeping aid.[4][5]

Original Synthesis of Chloral
Experimental Protocol by Justus von Liebig (1832)

Liebig's original synthesis involved the reaction of absolute ethanol with chlorine gas. While the

original publication in "Annalen der Pharmacie" provides a descriptive account, a modern

interpretation of the likely procedure is as follows:

Objective: To synthesize chloral by the exhaustive chlorination of ethanol.

Materials:

Absolute Ethanol (C₂H₅OH)

Chlorine Gas (Cl₂)

Apparatus for gas generation and bubbling

Distillation apparatus

Procedure:

A stream of dry chlorine gas was passed through absolute ethanol in a reaction vessel.

The reaction is exothermic and likely required cooling to control the reaction rate and prevent

excessive side reactions.

The chlorination was continued until the density of the liquid no longer increased, indicating

the reaction was complete. This process could take several days.
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The crude product, a mixture of chloral, chloral alcoholate, and other chlorinated byproducts,

was then subjected to distillation with concentrated sulfuric acid. The sulfuric acid served to

decompose the chloral alcoholate and other intermediates, liberating the free chloral.

The distilled chloral was collected as a colorless, oily liquid.

Chemical Equation:

C₂H₅OH + 4Cl₂ → C₂HCl₃O + 5HCl

Quantitative Data (Historical):

Liebig's 1832 paper was primarily descriptive and lacked the detailed quantitative data (such as

percentage yield) that is standard in modern chemical literature. However, he did describe the

physical properties of the resulting chloral.

Property
Observed Value (Liebig,
1832)

Modern Accepted Value

Boiling Point Not explicitly stated 97.8 °C

Appearance Colorless, oily liquid Colorless, oily liquid

Formation of Chloral Hydrate
Liebig also noted that upon addition of a small amount of water, chloral solidified into a

crystalline mass, which is now known as chloral hydrate.[2][6]

Reaction:

C₂HCl₃O + H₂O → C₂H₃Cl₃O₂

Bromal (Tribromoacetaldehyde): Following the Path
of Chloral
The discovery of bromine by Carl Jacob Löwig in 1826 paved the way for the synthesis of

brominated organic compounds.[7]
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Historical Background
Following a similar synthetic logic to Liebig's work with chlorine, it is highly probable that the

first synthesis of bromal was achieved by the reaction of ethanol with bromine. While a specific

singular "discovery" paper for bromal is less cited than that of chloral, early 19th-century

chemical literature documents the preparation of bromal from ethanol and bromine.[8]

Early Synthesis of Bromal
Experimental Protocol (Reconstructed from early 19th-century methods)

Objective: To synthesize bromal by the bromination of ethanol.

Materials:

Absolute Ethanol (C₂H₅OH)

Bromine (Br₂)

Distillation apparatus

Procedure:

Bromine was slowly added to absolute ethanol in a reaction vessel, likely with cooling to

control the vigorous reaction.

The mixture was allowed to react, likely for an extended period.

Similar to the synthesis of chloral, the crude product would have been a mixture of bromal,

bromal alcoholate, and other brominated species.

Purification would have involved distillation, possibly with the addition of a dehydrating agent

like concentrated sulfuric acid, to yield bromal as a yellowish, oily liquid.[8]

Chemical Equation:

C₂H₅OH + 4Br₂ → C₂HBr₃O + 5HBr

Quantitative Data (Historical):
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Early reports on the properties of bromal provide some physical characteristics.

Property
Reported Value (19th
Century)

Modern Accepted Value

Boiling Point ~174 °C (with decomposition) 174 °C (decomposes)

Density ~2.66 g/cm³ 2.665 g/mL at 25 °C

Appearance Yellowish, oily liquid Yellowish oily liquid

Fluoral (Trifluoroacetaldehyde): A Later Arrival with
a More Complex History
The synthesis of organofluorine compounds presented significant challenges to early chemists

due to the high reactivity of fluorine.

Historical Background
The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[1]

However, the systematic development of organofluorine chemistry, and thus the synthesis of

compounds like fluoral, came much later. The breakthrough was the development of the Swarts

reaction in 1892 by the Belgian chemist Frédéric Swarts. This reaction, which involves the

exchange of chlorine or bromine atoms for fluorine using a metallic fluoride like antimony

trifluoride (SbF₃), became a cornerstone of organofluorine synthesis.[1] While a specific date

for the first synthesis of fluoral (trifluoroacetaldehyde) is not as clearly documented as that of

chloral, it was undoubtedly made possible by these advancements in fluorination chemistry.

Modern methods for preparing fluoral often involve the reduction of trifluoroacetic acid or its

esters, or the oxidation of trifluoroethanol.[9]

Representative Early Synthesis of a Fluorinated
Aldehyde Precursor (Conceptual)
A direct historical protocol for the very first synthesis of fluoral is difficult to pinpoint. However, a

conceptual protocol based on the principles of the Swarts reaction applied to a chlorinated

aldehyde precursor is presented below.
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Objective: To synthesize a fluorinated aldehyde precursor via halogen exchange.

Materials:

Chloral (C₂HCl₃O)

Antimony Trifluoride (SbF₃)

Antimony Pentachloride (SbCl₅) (as a catalyst)

Reaction vessel suitable for heating under reflux

Procedure:

Chloral would be mixed with antimony trifluoride and a catalytic amount of antimony

pentachloride in a reaction vessel.

The mixture would be heated to initiate the halogen exchange reaction.

The progress of the reaction would be monitored by the change in boiling point of the

mixture.

The resulting trifluoroacetaldehyde (fluoral), being a gas at room temperature, would be

collected by condensation at a low temperature.

Chemical Equation (Illustrative):

C₂HCl₃O + SbF₃ --(SbCl₅)--> C₂HF₃O + SbCl₃

Quantitative Data:

Historical quantitative data for the first synthesis of fluoral is not readily available. Modern

sources report the following properties for fluoral and its hydrate:
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Property Fluoral (CF₃CHO)
Fluoral Hydrate
(CF₃CH(OH)₂)

Boiling Point -18 °C 104 °C

Melting Point - 66 °C

Appearance Gas Colorless crystals

Iodal (Triiodoacetaldehyde): The Unstable Sibling
The iodinated analogue of chloral, iodal, was also synthesized in the 19th century.

Historical Background
Iodal was discovered and named in 1837.[10] Its synthesis followed the established pattern of

reacting ethanol with the corresponding halogen, in this case, iodine. However, due to the

lower reactivity of iodine and the instability of the resulting product, its study and application

were less extensive than those of chloral and bromal.

Early Synthesis of Iodal
Experimental Protocol (Based on 19th-century literature)

Objective: To synthesize iodal by the iodination of ethanol.

Materials:

Ethanol (C₂H₅OH)

Iodine (I₂)

Concentrated Nitric Acid (HNO₃) (as a catalyst/oxidizing agent)

Procedure:

Ethanol and iodine were reacted in the presence of concentrated nitric acid. The nitric acid

served to oxidize the ethanol and facilitate the iodination process.
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The reaction mixture was likely heated to promote the reaction.

The resulting iodal was described as a pale yellow liquid with a pungent odor.[10]

Like chloral and bromal, iodal readily forms a hydrate with water, which was described as

white, silky, water-soluble crystals.[10]

Chemical Equation (Simplified):

C₂H₅OH + 3I₂ + [HNO₃] → C₂HI₃O + 3HI + ...

Quantitative Data (Historical):

Property
Reported Value (19th
Century)

Modern Accepted Value

Appearance Pale yellow liquid or solid Pale yellow liquid or solid

Molar Mass - 421.74 g/mol

Signaling Pathways and Experimental Workflows
The discovery of halogenated aldehydes was primarily driven by synthetic exploration rather

than the elucidation of complex biological signaling pathways. However, the logical progression

of their discovery can be visualized.
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Chlorine Chemistry

Bromine Chemistry

Fluorine Chemistry

Iodine Chemistry

Justus von Liebig (1832) Chlorination of EthanolPerforms Chloral (C₂HCl₃O)Yields

Carl Jacob Löwig (~1830s) Bromination of EthanolPerforms Bromal (C₂HBr₃O)Yields

Frédéric Swarts (1892) Halogen Exchange (Swarts Reaction)Develops Fluoral (C₂HF₃O)Enables Synthesis of

Discoverer (1837) Iodination of EthanolPerforms Iodal (C₂HI₃O)Yields

Click to download full resolution via product page

Caption: Logical progression of the discovery of key halogenated aldehydes.

Conclusion
The discovery of halogenated aldehydes in the 19th century was a testament to the burgeoning

field of organic synthesis. From Liebig's pioneering work on chloral, which serendipitously led

to the first synthetic hypnotic, to the later development of methods for synthesizing their

brominated, fluorinated, and iodinated counterparts, these compounds have played a crucial

role in the advancement of both chemistry and medicine. The historical experimental protocols,

though lacking the precision of modern methods, laid the groundwork for the synthesis of a

vast array of halogenated organic molecules that continue to be of great importance in

research and industry today.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2808199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2808199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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